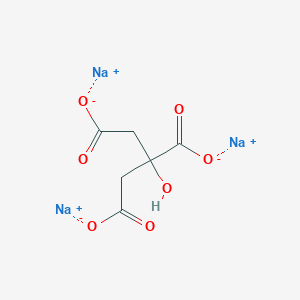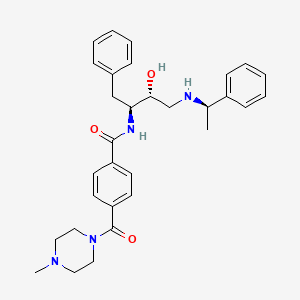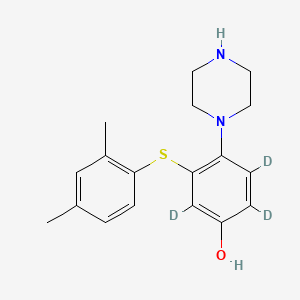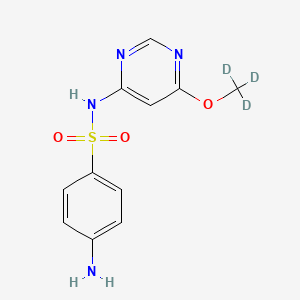
Sulfamonomethoxine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamonomethoxine-d3: is a deuterium-labeled derivative of sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. Sulfamonomethoxine is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine to treat infections in animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. The starting material is dimethyl malonate, which undergoes cyclization with methane amide under sodium methylate catalysis. This is followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .
Industrial Production Methods: Industrial production of sulfamonomethoxine follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The use of sodium methylate as a catalyst and calcium salt for refining helps in reducing production costs and improving the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamonomethoxine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and degradation in biological systems .
Common Reagents and Conditions:
Oxidation: Iron-copper catalyst-activated persulfate is used for the oxidation of sulfamonomethoxine.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride under mild conditions.
Substitution: Substitution reactions can occur under various conditions, often involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include intermediate compounds such as 2,6-dihydroxy sulfamonomethoxine and N4-acetyl sulfamonomethoxine .
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfamonomethoxine-d3 is used as a stable isotope-labeled compound in chemical research. It helps in studying metabolic pathways, reaction mechanisms, and kinetics in organic chemistry.
Biology: In biological research, this compound is used to investigate the biotransformation and degradation pathways of sulfonamide antibiotics. It is also used in environmental studies to assess the impact of antibiotics on microbial communities .
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics in animals. It helps in optimizing dosage regimens and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in drug development and manufacturing .
Wirkmechanismus
Sulfamonomethoxine-d3, like its parent compound, inhibits the synthesis of folic acid in bacteria by competitively inhibiting the enzyme dihydropteroate synthetase. This inhibition prevents the production of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and replication. As a result, bacterial growth is suppressed, leading to the antibacterial effect .
Vergleich Mit ähnlichen Verbindungen
Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Uniqueness: Sulfamonomethoxine-d3 is unique due to its deuterium labeling, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Eigenschaften
Molekularformel |
C11H12N4O3S |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3 |
InChI-Schlüssel |
WMPXPUYPYQKQCX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
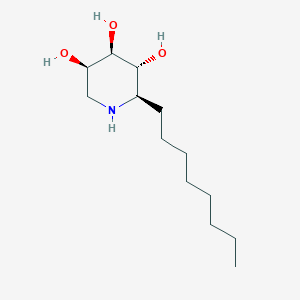

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
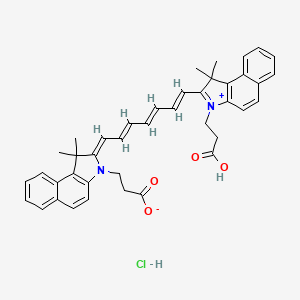
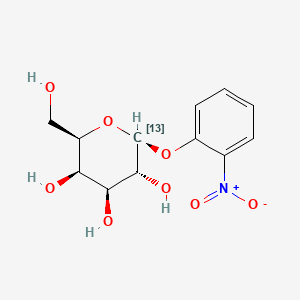
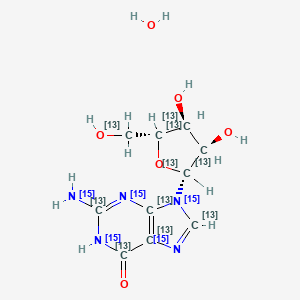
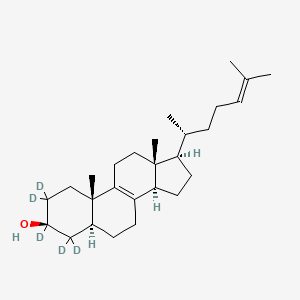
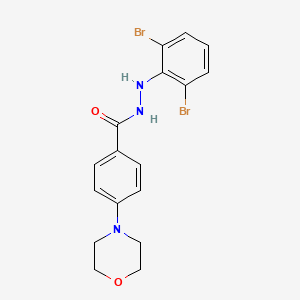
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
